![molecular formula C7H6ClN3 B159489 6-Chloro-3-methylimidazo[1,2-b]pyridazine CAS No. 137384-48-6](/img/structure/B159489.png)

6-Chloro-3-methylimidazo[1,2-b]pyridazine

Overview

Description

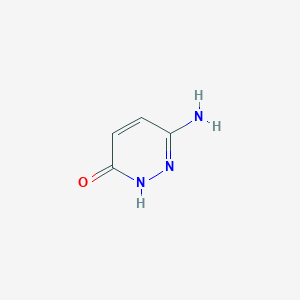

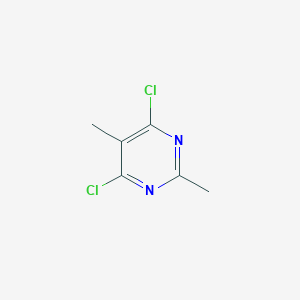

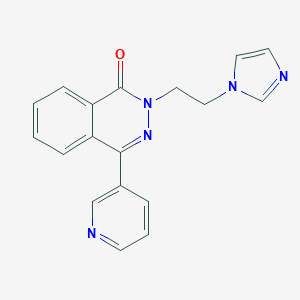

“6-Chloro-3-methylimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C7H6ClN3 . It is recognized as a significant heterocyclic compound in medicinal chemistry . This compound is a derivative of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, including “6-Chloro-3-methylimidazo[1,2-b]pyridazine”, has been widely studied . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The synthesis involves condensation reactions of 2-aminopyridines with α-bromoketones .

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-methylimidazo[1,2-b]pyridazine” was confirmed using X-ray diffraction (XRD) and characterized by spectroscopic techniques . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives, including “6-Chloro-3-methylimidazo[1,2-b]pyridazine”, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Physical And Chemical Properties Analysis

The physical state of “6-Chloro-3-methylimidazo[1,2-b]pyridazine” is a white to gray to brown powder to crystal . The molecular weight of this compound is 167.60 .

Scientific Research Applications

1. Antiviral Research

6-Chloro-3-methylimidazo[1,2-b]pyridazine derivatives have shown potential in antiviral research. Studies have highlighted their effectiveness against various viruses. For instance, some derivatives have been identified as potent inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro (Galtier et al., 2003).

2. Chemistry and Synthesis

Research in the field of chemistry has focused on the synthesis of various derivatives of 6-Chloro-3-methylimidazo[1,2-b]pyridazine. Methods like direct intermolecular C-H arylation and microwave-assisted processes have been explored to synthesize these compounds, providing a foundation for further chemical and pharmaceutical studies (Akkaoui et al., 2010).

3. Neuropharmacology

The compound has been investigated for its central nervous system activities. Various derivatives have been tested for their ability to interact with brain receptors, highlighting the potential for developing new pharmacological agents (Barlin et al., 1994).

4. Antiparasitic Agent Synthesis

6-Chloro-3-methylimidazo[1,2-b]pyridazine has been used in the synthesis of compounds with potential antiparasitic properties. For example, carbon-14 and deuterium-labeled versions of this compound have been developed for absorption and metabolism studies in antiparasitic research (Fabio et al., 1978).

5. Potential Antikinetoplastid Activities

There is ongoing research into the antikinetoplastid activities of 6-Chloro-3-methylimidazo[1,2-b]pyridazine derivatives. These compounds have been evaluated for their effectiveness against various forms of Leishmania and Trypanosoma, contributing to the development of new treatments for kinetoplastid diseases (Paoli-Lombardo et al., 2023).

Future Directions

Imidazo[1,2-b]pyridazine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction could be the exploration of new derivatives of imidazo[1,2-b]pyridazine for potential medicinal applications .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues, a similar class of compounds, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

These compounds are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity, suggesting that they may interact with biochemical pathways related to this disease .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb, indicating that they may have a potent antimicrobial effect .

properties

IUPAC Name |

6-chloro-3-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAPDMDUQWVOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442668 | |

| Record name | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methylimidazo[1,2-b]pyridazine | |

CAS RN |

137384-48-6 | |

| Record name | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

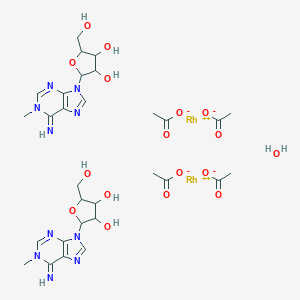

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)